molecular formula C6H5NO4 B351357 5-Hydroxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid CAS No. 43077-77-6

5-Hydroxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid

Cat. No.: B351357
CAS No.: 43077-77-6
M. Wt: 155.11g/mol
InChI Key: GMYHFMYEZAGTBN-UHFFFAOYSA-N
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Description

5-Hydroxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid is a dihydropyridine derivative that serves as a valuable building block in organic synthesis and pharmaceutical research. Compounds based on the 1,4-dihydropyridine (1,4-DHP) scaffold are of significant interest in drug discovery due to their diverse biological activities . Research into analogous structures has shown that 1,4-DHP derivatives can exhibit potent cytotoxic activity against various cancer cell lines, including colon carcinoma, by potentially interacting with proteins involved in the apoptosis pathway . Furthermore, the 1,4-DHP core is recognized as a promising scaffold for developing novel antimicrobial agents. Some derivatives have demonstrated specific, potent bactericidal activity against pathogens like Helicobacter pylori by targeting essential bacterial regulatory proteins . From a bioinorganic chemistry perspective, molecules featuring this specific arrangement of oxygen-containing functional groups (carboxylic acid and pyridone) are often explored as metal-binding pharmacophores (MBPs) . These MBPs can act as potent inhibitors of metalloenzymes, which are enzymes that require a metal ion cofactor for their activity and represent a major class of therapeutic targets . This compound is intended for research applications in these areas and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-hydroxy-4-oxo-1H-pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO4/c8-4-1-3(6(10)11)7-2-5(4)9/h1-2,9H,(H,7,8)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMYHFMYEZAGTBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C(C1=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50962881
Record name 5-Hydroxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43077-77-6
Record name 5-Hydroxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50962881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-hydroxy-4-oxo-1H-pyridine-2-carboxylic acid
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Preparation Methods

Jones Reagent Oxidation

Jones reagent (CrO₃ in H₂SO₄) effectively oxidizes 5-substituted 2-hydroxymethyl-4-oxo-4H-pyran derivatives to their corresponding 2-carboxylic acids. In a representative procedure:

  • Substrate : 5-Benzyloxy-2-hydroxymethyl-4-oxo-4H-pyran

  • Conditions : Reflux in acetone with Jones reagent (4 hours)

  • Yield : 45%

  • Product : 5-Benzyloxy-4-oxo-4H-pyran-2-carboxylic acid

While this method was applied to pyranones, the mechanistic pathway—involving chromic acid-mediated oxidation of primary alcohols to carboxylic acids—is directly applicable to dihydropyridine systems. Modifications may include adjusting reaction time and temperature to accommodate nitrogen heterocycle stability.

Potassium Permanganate Oxidation

Aqueous KMnO₄ under acidic conditions provides an alternative route, though with lower efficiency:

  • Substrate : 5-Methoxy-2-hydroxymethyl-4-oxo-4H-pyran

  • Conditions : KMnO₄ (7 eq) in H₂O at 50°C (3 hours)

  • Yield : 23%

  • Product : 5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid

The diminished yield compared to Jones reagent highlights the importance of oxidizing agent selection. For acid-sensitive dihydropyridines, milder agents like Ag₂O may be preferable.

Silver Oxide-Mediated Oxidation

Ag₂O in alkaline media offers a metal-free alternative with improved yields for pyranone systems:

  • Substrate : 5-Benzyloxy-2-hydroxymethyl-4-oxo-4H-pyran

  • Conditions : Ag₂O (3 eq) in 2M NaOH (reflux, 2 hours)

  • Yield : 61%

This method’s success suggests potential for adapting silver-based oxidants to dihydropyridine substrates, particularly where heavy metal contamination must be avoided.

Ring Expansion of Isoxazole Derivatives

Molybdenum hexacarbonyl [Mo(CO)₆]-catalyzed ring expansion provides access to polysubstituted 4-oxo-1,4-dihydropyridine carboxylates, which can be functionalized to the target compound.

Reaction Mechanism and Conditions

  • Precursor : Methyl 2-(isoxazol-5-yl)-3-oxopropanoate

  • Catalyst : Mo(CO)₆ (10 mol%)

  • Conditions : Toluene, 110°C, 12 hours

  • Product : Methyl 2-alkyl-6-aryl-4-oxo-1,4-dihydropyridine-3-carboxylate

While this yields 3-carboxylates, modifying the isoxazole starting material’s substitution pattern could redirect carboxylate formation to the 2-position. For example, introducing directing groups at C5 of the isoxazole may favor alternative cyclization pathways.

Functionalization to 2-Carboxylic Acid

Post-synthetic hydrolysis of ester intermediates enables carboxylate generation:

  • Ester Saponification : Treat methyl carboxylate with LiOH (2 eq) in THF/H₂O (3:1) at 25°C

  • Acidification : Neutralize with HCl to precipitate free carboxylic acid

Adapting this to 2-carboxylates would require precursors with ester groups at C2, achievable through isoxazole substrates bearing appropriate substituents.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey ReagentYield (%)Limitations
Jones Oxidation2-Hydroxymethyl pyranoneCrO₃/H₂SO₄45Chromium waste, acidic conditions
KMnO₄ Oxidation2-Hydroxymethyl pyranoneKMnO₄23Low yield, overoxidation risks
Ag₂O Oxidation2-Hydroxymethyl pyranoneAg₂O/NaOH61Cost of silver reagents
Mo(CO)₆ ExpansionIsoxazole propanoateMo(CO)₆37–46Requires functionalization to C2 acid

For this compound, Ag₂O oxidation and Mo(CO)₆ ring expansion emerge as the most promising methods, pending substrate adaptation.

Applications and Derivative Synthesis

The carboxylic acid moiety enables diverse downstream transformations:

Esterification

  • Reagents : Alkyl halides (e.g., CH₃I) in DMF with K₂CO₃

  • Example : Methyl ester derivative (64% yield)

Amide Formation

  • Coupling Agents : EDCl/HOBt with amines

  • Example : Isopropylamide derivative (42% yield)

Pharmaceutical relevance

4-Oxo-1,4-dihydropyridine carboxylates are key motifs in antiviral (e.g., bictegravir) and antibiotic (e.g., ciprofloxacin) agents . Introducing a 5-hydroxy group may enhance metal chelation properties for antimicrobial activity.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry

5-Hydroxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid and its derivatives have been studied for their potential therapeutic effects. The compound exhibits various biological activities that make it a candidate for drug development.

Antidiabetic Properties

Recent studies indicate that derivatives of this compound may act as inhibitors of the enzyme aldose reductase, which is implicated in diabetic complications. For instance, certain analogs have shown IC50 values ranging from 0.789 to 17.11 μM, demonstrating their potency as selective aldose reductase inhibitors . This inhibition can potentially reduce sorbitol accumulation in diabetic tissues, thereby mitigating complications associated with diabetes.

Cardiovascular Benefits

The compound has been linked to beneficial effects on lipid metabolism. It has been proposed as a therapeutic agent for conditions related to dyslipidemia and hypertension. Specific formulations containing this compound have been shown to modulate the activity of the TGR5 receptor, which plays a role in metabolic regulation . This modulation can lead to improved lipid profiles and reduced cardiovascular risk factors.

Enzyme Inhibition

The ability of this compound to inhibit various enzymes is crucial for its application in pharmacology.

Aldose Reductase Inhibition

The compound's derivatives have demonstrated significant inhibitory effects on aldose reductase, making them valuable in managing diabetic complications . The structure-activity relationship studies indicate that modifications on the aromatic ring can enhance inhibitory potency, emphasizing the importance of molecular design in drug development.

Antioxidant Activity

This compound exhibits notable antioxidant properties. Research has shown that it can effectively scavenge free radicals and suppress lipid peroxidation.

Lipid Peroxidation Suppression

In studies measuring lipid peroxidation suppression, compounds derived from this compound showed activity comparable to known antioxidants like Trolox . This property is particularly relevant in preventing oxidative stress-related diseases.

Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryPotential therapeutic agent for diabetes and cardiovascular diseasesInhibits aldose reductase; modulates TGR5 receptor activity .
Enzyme InhibitionEffective inhibitor of aldose reductaseIC50 values range from 0.789 to 17.11 μM .
Antioxidant ActivityScavenges free radicals; suppresses lipid peroxidationComparable antioxidant activity to Trolox; effective in preventing oxidative stress .

Case Studies

Case Study 1: Aldose Reductase Inhibition
In a study published by MDPI, derivatives of this compound were synthesized and evaluated for their aldose reductase inhibitory activity. The most potent derivative exhibited an IC50 value of 0.789 μM, highlighting the potential for developing effective antidiabetic drugs based on this scaffold .

Case Study 2: Cardiovascular Applications
Research exploring the modulation of TGR5 receptors by compounds derived from this compound underscores its relevance in treating metabolic disorders associated with cardiovascular diseases . These findings suggest a promising avenue for further exploration in drug development aimed at metabolic syndromes.

Mechanism of Action

The mechanism of action of 5-Hydroxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The hydroxyl and carboxyl groups play crucial roles in these interactions, facilitating hydrogen bonding and electrostatic interactions with target molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyridine Core

Table 1: Key Structural Derivatives and Their Properties
Compound Name Substituents Key Properties Applications/Reactivity Reference
5-Hydroxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid -OH (C5), -COOH (C2) High polarity, strong hydrogen-bonding capacity Chelation of metal ions (e.g., Fe³⁺, Al³⁺); intermediate in antibiotic synthesis
5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid -OCH₂Ph (C5), -COOH (C2) Reduced solubility in water due to benzyl group; enhanced lipophilicity Prodrug design; improved membrane permeability
5-Methoxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid -OCH₃ (C5), -COOH (C2) Moderate acidity (pKa ~3.5 for -COOH); stable under acidic conditions Building block for agrochemicals
6-Bromo-3-hydroxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid -Br (C6), -OH (C3), -COOH (C2) Electrophilic reactivity at C6; bromine enables cross-coupling reactions (e.g., Suzuki) Synthesis of antiviral agents

Key Observations :

  • Electron-Withdrawing Groups (e.g., -Br at C6) increase electrophilicity, enabling palladium-catalyzed cross-couplings .
  • Benzyloxy Groups enhance lipophilicity, making derivatives suitable for prodrug strategies .

Positional Isomers

Table 2: Positional Isomers and Their Distinct Features
Compound Name Substituent Positions Key Differences
This compound -OH (C5), -COOH (C2) Optimal chelation geometry for metal ions; lower logP (-0.8)
5-Hydroxy-4-oxo-1,4-dihydropyridine-3-carboxylic acid -OH (C5), -COOH (C3) Reduced hydrogen-bonding network; altered acidity (pKa shift ~0.5 units)
3-Hydroxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid -OH (C3), -COOH (C2) Stronger intramolecular hydrogen bonding (O-H···O=C); higher thermal stability

Implications :

  • The C2-carboxylic acid group in the parent compound provides superior metal-binding efficiency compared to C3 analogs .
  • Positional changes disrupt crystallization patterns, as seen in the chain-like hydrogen-bonded structure of the C3 isomer .

Dicarboxylic Acid Derivatives

Example: 4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic Acid
  • Structure : Two carboxylic acid groups at C2 and C4.
  • Properties : Increased acidity (pKa₁ = 1.9, pKa₂ = 4.2); forms stable salts with divalent cations (e.g., Ca²⁺) .
  • Applications : Used in coordination polymers and pH-responsive materials .

Physicochemical and Reactivity Comparisons

Acidity and Solubility

  • Parent Compound : pKa ~2.8 (-COOH), water solubility >50 mg/mL .
  • Benzyloxy Derivative : pKa ~3.1; solubility in water <10 mg/mL but >100 mg/mL in DMSO .

Biological Activity

5-Hydroxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid (CAS No. 43077-77-6) is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes existing research findings, including case studies and experimental data, to provide a comprehensive overview of its biological activity.

  • Molecular Formula: C₆H₅NO₄
  • Molecular Weight: 155.11 g/mol
  • Structure: The compound features a pyridine ring with hydroxyl and carboxylic acid functional groups, contributing to its reactivity and biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-hydroxy-4-oxo-1,4-dihydropyridine derivatives. In vitro assays using human lung adenocarcinoma (A549) cells demonstrated varying degrees of cytotoxicity depending on structural modifications.

Key Findings:

  • Cytotoxicity Assessment:
    • Compounds derived from 5-hydroxy-4-oxo-1,4-dihydropyridine were evaluated for their effects on A549 cell viability using the MTT assay.
    • The original compound exhibited modest cytotoxicity with 78–86% post-treatment viability at a concentration of 100 µM.
    • Structural modifications, such as the introduction of phenyl or halogen substituents, significantly enhanced anticancer activity. For instance, a compound with a 4-bromophenyl substitution reduced A549 viability to 61% .
  • Structure-Activity Relationship (SAR):
    • The incorporation of specific functional groups was critical in enhancing biological activity. For example, compounds with free amino groups showed more potent anticancer effects compared to their acetylamino counterparts.
    • Bis hydrazone derivatives containing thienyl fragments demonstrated the highest anticancer activity while maintaining lower cytotoxicity towards non-cancerous cells .

Antimicrobial Activity

The antimicrobial properties of 5-hydroxy-4-oxo-1,4-dihydropyridine derivatives have also been investigated, particularly against multidrug-resistant strains.

Research Insights:

  • Pathogen Resistance:
    • The compound exhibited promising antimicrobial activity against multidrug-resistant Staphylococcus aureus strains, including those resistant to linezolid and tedizolid.
    • Screening against various Gram-positive and Gram-negative pathogens showed effectiveness against carbapenem-resistant Klebsiella pneumoniae and Acinetobacter baumannii .
  • Mechanism of Action:
    • The antimicrobial mechanism is hypothesized to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.

Data Summary

The following table summarizes key experimental findings regarding the biological activities of 5-hydroxy-4-oxo-1,4-dihydropyridine derivatives:

CompoundAnticancer Activity (A549 Viability %)Antimicrobial ActivityNotable Structural Features
Original Compound78–86%Moderate against MRSAHydroxyl and carboxylic groups
Compound with 4-bromophenyl61%Effective against S. aureusHalogen substitution
Bis hydrazone derivativeLow cytotoxicity in non-cancerous cellsHigh efficacy against Gram-positive bacteriaThienyl fragments

Case Studies

Case Study 1: Anticancer Efficacy
In a controlled study, various derivatives were tested for their cytotoxic effects on A549 cells. Compounds with specific substitutions showed enhanced potency compared to the parent compound, indicating that structural modifications can lead to significant improvements in anticancer efficacy .

Case Study 2: Antimicrobial Resistance
A series of derivatives were evaluated for their antimicrobial properties against resistant strains of Staphylococcus aureus. The findings suggested that some derivatives not only inhibited growth but also displayed selectivity towards resistant strains, highlighting their potential in treating infections caused by multidrug-resistant pathogens .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-Hydroxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid, and how can purity be validated experimentally?

  • Synthesis : A common approach involves refluxing precursors in ethanol/HCl mixtures, as demonstrated for structurally related pyridinecarboxylic acids (e.g., compound 10n in ). Reaction conditions (e.g., temperature, solvent ratios) should be optimized based on precursor reactivity.
  • Purity Validation : Use thin-layer chromatography (TLC) for preliminary checks, followed by high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm). Confirm molecular identity via HRMS (high-resolution mass spectrometry; e.g., m/z 245.0568 [M⁻]⁻ as in ) and elemental analysis.
  • Reference :

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Key Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., CD₃OD or DMSO-d₆) to assign proton environments and carbon frameworks. For example, aromatic protons in 10n appear at δ 8.74 ppm (¹H NMR) and δ 162.88 ppm (¹³C NMR) ().
  • IR Spectroscopy : Identify functional groups (e.g., C=O stretches near 1722–1631 cm⁻¹, OH stretches at 3174 cm⁻¹) ().
    • Reference :

Q. What are the solubility properties of this compound, and how do they influence experimental design?

  • Solubility Data :

SolventSolubility (g/L, 25°C)Notes
Water<1Limited aqueous solubility
Ethanol33Sparingly soluble
DMSO>100Highly soluble
  • Methodological Tip : Use polar aprotic solvents (e.g., DMSO) for biological assays and ethanol for crystallization ( ).
  • Reference :

Q. What safety protocols are critical when handling this compound in the laboratory?

  • PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles.
  • Hazard Mitigation : Conduct reactions in fume hoods to avoid inhalation of fine particles. Store waste in designated containers for professional disposal ( ).
  • Reference :

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound when scaling up reactions?

  • Strategies :

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.
  • Reaction Monitoring : Use in-situ FTIR or HPLC to track intermediate formation and adjust reaction times.
    • Case Study : Refluxing in ethanol/HCl (3:1) for 1 hour improved yields of analogous compounds to 67% ().
    • Reference :

Q. How should conflicting spectral data (e.g., NMR shifts) be resolved during structural elucidation?

  • Troubleshooting Steps :

Verify solvent purity and deuteration levels.

Compare experimental data with computational predictions (DFT calculations for ¹³C chemical shifts).

Use 2D NMR (COSY, HSQC) to resolve overlapping signals.

  • Example : Discrepancies in aromatic proton assignments for 10n were resolved via HSQC correlation ().
  • Reference :

Q. What methodologies are suitable for studying the compound’s stability under varying pH and temperature conditions?

  • Experimental Design :

  • pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours. Monitor degradation via HPLC.
  • Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition thresholds (e.g., >150°C).
    • Data Interpretation : Degradation products (e.g., decarboxylated derivatives) can indicate susceptibility to hydrolytic cleavage.
    • Reference :

Q. How can structure-activity relationship (SAR) studies be designed to explore its biological potential?

  • Approach :

Synthesize derivatives with substitutions at the pyridine ring (e.g., 10o with 4-(methylsulfonyl)benzyl groups in ).

Test against target enzymes (e.g., HIV integrase) using enzyme inhibition assays (IC₅₀ determination).

  • Key Finding : Analogous compounds showed antimicrobial and anticancer activities in preclinical models ().
  • Reference :

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